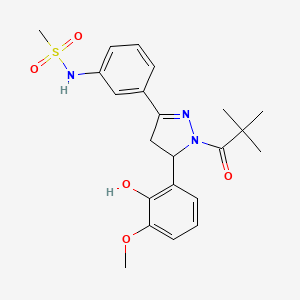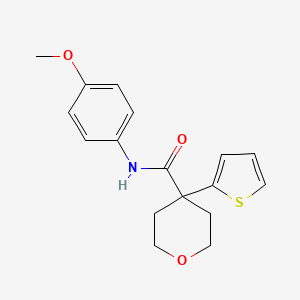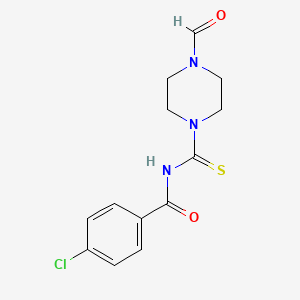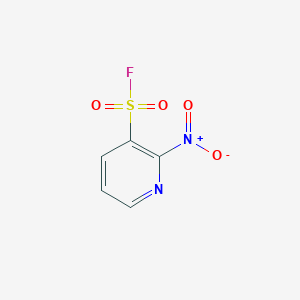![molecular formula C7H7ClF2N4 B2957171 3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride CAS No. 2490432-84-1](/img/structure/B2957171.png)
3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride is a chemical compound with the molecular formula C7H6F2N4·HCl and a molecular weight of 220.61 g/mol. This compound is characterized by the presence of a triazolo[4,3-a]pyridine core structure with a difluoromethyl group at the 3-position and an amine group at the 6-position, forming a hydrochloride salt.
Wirkmechanismus
Target of Action
The compound belongs to the class of 1,2,4-triazoles , which are known to have various biological activities They can interact with different targets depending on their specific structure and substituents.
Mode of Action
The mode of action of 1,2,4-triazoles generally involves interactions with their targets through hydrogen bonding and other non-covalent interactions . The difluoromethyl group in this compound could potentially enhance its binding affinity to its targets.
Biochemical Pathways
Without specific information, it’s difficult to summarize the affected pathways of this compound. 1,2,4-triazoles are often involved in various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The pharmacokinetics of a compound involves its absorption, distribution, metabolism, and excretion (ADME). These properties are influenced by the compound’s chemical structure. For instance, the presence of the difluoromethyl group and the triazole ring might affect its solubility, permeability, and metabolic stability, thereby influencing its bioavailability .
Action Environment
The action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the stability of this compound might be affected by its storage temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride typically involves multiple steps, starting with the formation of the triazolo[4,3-a]pyridine core. One common synthetic route includes the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a difluoromethylating agent under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. The use of green chemistry principles, such as minimizing waste and using safer reagents, is often considered in industrial production to ensure sustainability and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride has various scientific research applications across multiple fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules and cellular processes.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride can be compared with other similar compounds, such as 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine and 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine. These compounds share the triazolo[4,3-a]pyridine core structure but differ in the substituents attached to the core
List of Similar Compounds
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Eigenschaften
IUPAC Name |
3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N4.ClH/c8-6(9)7-12-11-5-2-1-4(10)3-13(5)7;/h1-3,6H,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKSASRJCZZERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1N)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-chloro-2-fluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate](/img/structure/B2957089.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2957092.png)
![N-[1-(2,4-Dichlorophenyl)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2957093.png)



![N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2957102.png)
![1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B2957104.png)
![(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2957105.png)
![3,4-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2957108.png)


